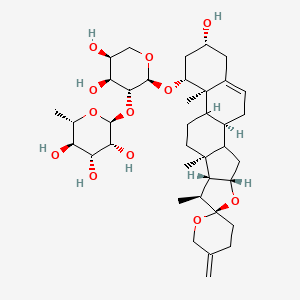
Ruscoponticoside C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ruscoponticoside C involves several steps, starting from the extraction of the compound from the plant source. The extraction process typically involves the use of solvents such as methanol or ethanol to isolate the compound from the plant material . The extracted compound is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to obtain a high-purity product .
Industrial Production Methods: These processes would involve the use of advanced extraction and purification technologies to ensure the consistent quality and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ruscoponticoside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The reactions are usually carried out in solvents such as methanol or ethanol, and the reaction conditions are carefully controlled to optimize the yield and purity of the products .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Ruscoponticoside C has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is used as a reference compound for the study of steroid glycosides and their properties . In biology, it is used to investigate the biological activities of steroid glycosides and their potential therapeutic applications . In medicine, this compound is studied for its potential use in the treatment of various diseases, including inflammation and cancer . In industry, it is used in the development of nutraceuticals and natural products .
Wirkmechanismus
The mechanism of action of Ruscoponticoside C involves its interaction with specific molecular targets and pathways in the body . It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biological processes . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to have anti-inflammatory and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Ruscoponticoside C is similar to other steroid glycosides, such as Ruscogenin and Neoruscogenin . it is unique in its specific molecular structure and biological activities . Compared to other similar compounds, this compound has been shown to have distinct anti-inflammatory and anticancer properties, making it a valuable compound for scientific research .
List of Similar Compounds:- Ruscogenin
- Neoruscogenin
- Desglucoruscin
Eigenschaften
Molekularformel |
C38H58O12 |
|---|---|
Molekulargewicht |
706.9 g/mol |
IUPAC-Name |
(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S)-4,5-dihydroxy-2-[(1S,4S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-7,9,13-trimethyl-5'-methylidenespiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C38H58O12/c1-17-8-11-38(46-15-17)18(2)28-26(50-38)14-24-22-7-6-20-12-21(39)13-27(37(20,5)23(22)9-10-36(24,28)4)48-35-33(30(42)25(40)16-45-35)49-34-32(44)31(43)29(41)19(3)47-34/h6,18-19,21-35,39-44H,1,7-16H2,2-5H3/t18-,19-,21+,22+,23?,24?,25-,26-,27+,28-,29-,30-,31+,32+,33+,34-,35-,36-,37-,38+/m0/s1 |
InChI-Schlüssel |
URTQATADKAKTAX-ZCTCYJARSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H](CC3[C@@]2(CCC4[C@H]3CC=C5[C@@]4([C@@H](C[C@@H](C5)O)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)C)C)O[C@]18CCC(=C)CO8 |
Kanonische SMILES |
CC1C2C(CC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)C)O)O)O)C)C)OC18CCC(=C)CO8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-[1-methyl-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl]benzoate](/img/structure/B14106551.png)
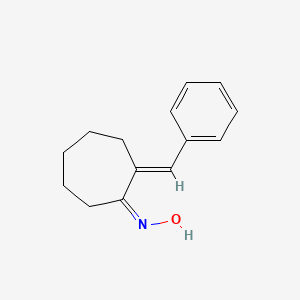
![1-[4-(Benzyloxy)-3-methoxyphenyl]-7-chloro-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14106559.png)
![N-cyclohexyl-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14106568.png)
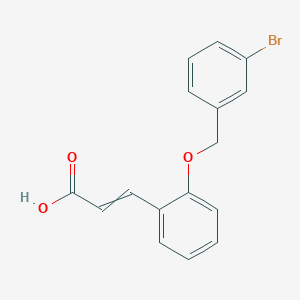
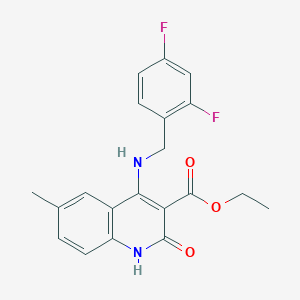
![Ethyl 3-[4-hydroxy-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]propanoate](/img/structure/B14106590.png)
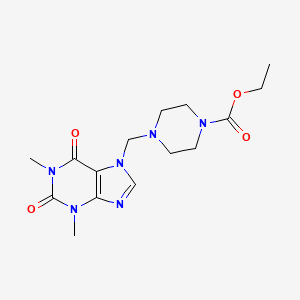
![N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14106601.png)
![N-benzyl-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14106608.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14106622.png)
![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B14106626.png)
![3-(4-chlorophenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B14106641.png)
